molecular formula C22H17ClN2O3S B1442122 1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]-pyridin-7-yl)-N-methyl-N-phenylmethanesulfonamide CAS No. 1001915-86-1

1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]-pyridin-7-yl)-N-methyl-N-phenylmethanesulfonamide

Cat. No.: B1442122
CAS No.: 1001915-86-1
M. Wt: 424.9 g/mol
InChI Key: RQULMJCVRLYNEB-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]-pyridin-7-yl)-N-methyl-N-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C22H17ClN2O3S and its molecular weight is 424.9 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research on compounds structurally related to 1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]-pyridin-7-yl)-N-methyl-N-phenylmethanesulfonamide often focuses on chemical synthesis and crystal structure determination. For instance, the synthesis and structural analysis of related benzo[cyclohepta]pyridine derivatives have been explored. These studies involve determining the molecular structure, bond lengths, and valency angles, providing insight into the chemical properties and potential applications of these compounds (Moustafa & Girgis, 2007).

Potential Pharmacological Applications

The structural class that includes this compound has shown potential in pharmacological research. For example, derivatives of benzo[6,7]cyclohepta[1,2-b]pyridine have been investigated for their anti-tuberculosis activity. Some of these compounds have displayed significant activity against Mycobacterium tuberculosis, suggesting potential therapeutic applications (Sajja et al., 2017). Additionally, benzo[cyclohepta]pyridine derivatives have been studied as farnesyl protein transferase inhibitors, which are relevant in treating various tumors (Habernickel, 2002).

Novel Synthetic Methodologies

Research has also been conducted on developing novel synthetic methodologies for creating derivatives of benzo[cyclohepta]pyridine. These studies aim to improve the efficiency, yield, and scalability of synthesizing these compounds. For example, high-pressure assisted synthetic approaches have been explored for the creation of novel derivatives, which may have implications in drug discovery and development (Behbehani et al., 2020).

Properties

IUPAC Name

1-(5-chloro-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl)-N-methyl-N-phenylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O3S/c1-25(18-5-3-2-4-6-18)29(27,28)14-15-7-8-16-9-10-21-20(12-17(23)13-24-21)22(26)19(16)11-15/h2-13H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQULMJCVRLYNEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)CC2=CC3=C(C=C2)C=CC4=C(C3=O)C=C(C=N4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium tert-butoxide (47.4 g, 493 mmol) was added in one portion to a 1 L flask containing methyl {[methyl(phenyl)amino]sulfonyl}acetate (40.0 g, 164 mmol) and dissolved in dioxane (658 ml) at 0° C. After 15 min., 7-bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one (52.7 g, 164 mmol) was added followed by palladium(II) acetate (1.846 g, 8.22 mmol) and tri-t-butylphosphonium tetrafluoroborate (7.16 g, 24.66 mmol). The resulting suspension was degassed by sparging with nitrogen for 30 min. Then, the mixture was heated to 90° C. in a pre-warmed bath and left to stir for 1 h. Then, the reaction flask was cooled to 50° C., 1M NaOH (500 mL) was added and the solution was stirred for 1 h. Then, the solution was diluted with saturated aqueous sodium hydrogen carbonate (800 mL) and extracted with dichloromethane (3×500 mL). The combined organics were dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure. The residue was purified by column chromatography (EtOAc/Hexanes gradient) to afford the title compound as a pale yellow solid. 1H NMR (600 MHz, DMSO-D6) δ 8.99 (d, 1H); 8.47 (m, 1H); 8.17 (s, 1H); 7.81 (s, 2H); 7.47 (d, 1H); 7.32 (m, 5H); 7.21 (m, 1H); 4.75 (s, 2H); 3.24 (s, 3H). LRMS (APCI) calculated for C22H18ClN2O3S [M+H]+, 425.1; found 425.0.
Quantity
47.4 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
52.7 g
Type
reactant
Reaction Step Three
Quantity
7.16 g
Type
reactant
Reaction Step Four
Quantity
658 mL
Type
solvent
Reaction Step Five
Quantity
1.846 g
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]-pyridin-7-yl)-N-methyl-N-phenylmethanesulfonamide
Reactant of Route 2
Reactant of Route 2
1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]-pyridin-7-yl)-N-methyl-N-phenylmethanesulfonamide
Reactant of Route 3
Reactant of Route 3
1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]-pyridin-7-yl)-N-methyl-N-phenylmethanesulfonamide
Reactant of Route 4
Reactant of Route 4
1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]-pyridin-7-yl)-N-methyl-N-phenylmethanesulfonamide
Reactant of Route 5
1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]-pyridin-7-yl)-N-methyl-N-phenylmethanesulfonamide
Reactant of Route 6
1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]-pyridin-7-yl)-N-methyl-N-phenylmethanesulfonamide

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